molecular formula C8H9NO3 B014954 Benzyl N-hydroxycarbamate CAS No. 3426-71-9

Benzyl N-hydroxycarbamate

Cat. No.: B014954
CAS No.: 3426-71-9
M. Wt: 167.16 g/mol
InChI Key: PQBSPTAPCMSZAA-UHFFFAOYSA-N
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Description

Benzyl N-hydroxycarbamate, also known as N-Carbobenzoxyhydroxylamine, is a solid white to crystalline powder with a melting point of 65-70 °C. As a versatile reagent in organic synthesis, its primary research value lies in its role as a protected form of hydroxylamine. It is commonly employed to introduce the N-Boc or Cbz-protected hydroxylamine moiety into target molecules, facilitating the synthesis of complex compounds and serving as a key building block for hydroxamic acids and other nitrogen-oxygen functional groups. The compound must be stored in a cool, dark, and dry environment as it is moisture-sensitive. With a molecular formula of C 8 H 9 NO 3 and a molecular weight of 167.16 g/mol, it is characterized for identity and purity. Application Notes: • Primary Use: Acts as a precursor and protecting group for hydroxylamine in multi-step synthetic routes. • Safety Information: Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Hazard statements may include H302 (Harmful if swallowed). For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

benzyl N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c10-8(9-11)12-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBSPTAPCMSZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20187827
Record name Carbamic acid, hydroxy-, benzyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
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CAS No.

3426-71-9
Record name Benzyl N-hydroxycarbamate
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Record name Benzyl hydroxycarbamate
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Record name 3426-71-9
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Record name Carbamic acid, hydroxy-, benzyl ester
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Record name Carbamic acid, N-hydroxy-, phenylmethyl ester
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Record name N-(Benzyloxycarbonyl)hydroxylamine
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Record name BENZYL HYDROXYCARBAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hydroxycarbamate can be synthesized through the methoxycarbonylation of benzyl alcohol derivatives using dimethyl carbonate as a reagent and solvent. This process involves the use of organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and sodium methoxide . The reaction typically occurs under mild conditions with high conversion rates and selectivity .

Industrial Production Methods: In industrial settings, benzyl hydroxycarbamate is produced using continuous flow processes that ensure high efficiency and scalability. The use of dimethyl carbonate and organocatalysts in a continuous flow setup allows for the production of non-symmetric benzyl carbonate derivatives, which are then converted to benzyl hydroxycarbamate .

Chemical Reactions Analysis

Types of Reactions: Benzyl hydroxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Benzyl N-hydroxycarbamate serves as a versatile intermediate in organic synthesis. It is commonly used in the preparation of various derivatives through acylation and coupling reactions.

Key Reactions:

  • Acylation: BNHC can be acylated with chloroformates to yield O-aryloxycarbonyl hydroxamates. For example, BNHC was acylated with 4-methoxyphenyl chloroformate to produce a hydroxamate derivative with a yield of 68% .
  • Formation of Hydroxamic Acids: The compound can be transformed into hydroxamic acids, which are important for their biological activities, including inhibition of enzymes like β-lactamases .

Table 1: Examples of Reactions Involving this compound

Reaction TypeReagents UsedProduct Yield (%)Reference
Acylation4-Methoxyphenyl chloroformate68
Coupling with OlefinsTetramethylethylene (as cosolvent)90
Biocatalytic CyclizationVarious olefins and hydroxamic acids93

Enzymatic Applications

BNHC has been employed in biocatalytic processes, particularly in the formation of C–N bonds. The use of enzymes such as peroxidase allows for the efficient transformation of BNHC into various nitrogen-containing compounds under mild conditions.

Case Study: Peroxidase-Induced Reactions

  • A study demonstrated that BNHC could undergo nitroso-ene-type reactions catalyzed by horseradish peroxidase (HRP), yielding a broad range of heterocycles with moderate to good yields. The methodology showed excellent recyclability and scalability, making it suitable for industrial applications .

Table 2: Enzymatic Transformations of this compound

Enzyme UsedReaction TypeProduct Yield (%)Comments
Horseradish PeroxidaseNitroso-ene cyclizationUp to 93High efficiency and recyclability
Various EnzymesC–N Bond FormationModerate to GoodBroad substrate scope

Biochemical Studies

In biochemical research, BNHC is utilized as an inhibitor for serine β-lactamases, which are critical for antibiotic resistance mechanisms in bacteria. Its mechanism involves the formation of stable complexes that prevent enzyme activity.

Case Study: Inhibition Kinetics

  • Research indicated that BNHC effectively inhibits β-lactamase activity through the release of aryloxide leaving groups, monitored via fluorescence techniques. This highlights its potential as a lead compound for developing new antimicrobial agents .

Material Science and Chemical Synthesis

In addition to its biological applications, BNHC finds utility in material science for synthesizing polymers and other advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of benzyl hydroxycarbamate involves its ability to act as a protecting group for amines. By forming stable carbamate linkages, it prevents unwanted reactions at the amine site during synthetic processes. This stability is crucial for the selective formation of desired products in multi-step synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Benzyl N-Hydroxycarbamate vs. BenzylN-(4-pyridyl)carbamate
  • Structure : BenzylN-(4-pyridyl)carbamate replaces the hydroxylamine (-NHOH) group with a pyridyl ring.
  • Synthesis: Synthesized from 4-aminopyridine and benzyl chloroformate in tetrahydrofuran (THF), forming N—H⋯N hydrogen bonds and C—O interactions in its crystal lattice .
  • Applications : The pyridyl group enhances coordination chemistry, making it suitable for metal-organic frameworks (MOFs), unlike this compound’s focus on hydroxylamine-based reactions .
This compound vs. tert-Butyl N-Hydroxycarbamate
  • Structure : tert-Butyl N-hydroxycarbamate (CAS 36016-38-3) substitutes the benzyl group with a tert-butyl group.
  • Properties: The tert-butyl group increases steric bulk and lipophilicity, enhancing stability under acidic conditions. This contrasts with the benzyl group’s susceptibility to hydrogenolysis .
  • Applications : Used in protective group strategies where acid stability is critical, whereas this compound is preferred for its reactivity in amination and bioconjugation .
This compound vs. Benzyl ((Phenoxycarbonyl)oxy)carbamate
  • Synthesis: this compound is synthesized in 60% yield using benzyl chloroformate and hydroxylamine hydrochloride , while Benzyl ((phenoxycarbonyl)oxy)carbamate requires phenyl chloroformate and triethylamine, yielding 36% due to additional purification steps .
  • Functionality: The latter introduces phenoxycarbonyloxy groups, expanding utility in polymer crosslinking, whereas this compound focuses on hydroxylamine delivery .

Physical and Chemical Properties

Property This compound BenzylN-(4-pyridyl)carbamate tert-Butyl N-Hydroxycarbamate
Molecular Formula C₈H₉NO₃ C₁₃H₁₂N₂O₂ C₅H₁₁NO₃
Molecular Weight (g/mol) 167.16 228.25 133.15
Melting Point (°C) 65–70 Not reported Not reported
Boiling Point (°C) 373.4 Not reported Not reported
Key Functional Group Hydroxylamine Pyridyl tert-Butyl
Solubility DMSO, Methanol Likely polar solvents Lipophilic solvents

Biological Activity

Benzyl N-hydroxycarbamate (BNHC) is a compound of significant interest in medicinal chemistry, particularly for its biological activity and potential applications in enzyme inhibition and synthetic organic reactions. This article reviews the biological activity of BNHC, focusing on its mechanisms of action, efficacy as an enzyme inhibitor, and its role in synthetic processes.

This compound is characterized by the presence of a benzyl group attached to a carbamate functional group, which contributes to its reactivity. The compound can be synthesized through various methods, including acylation reactions involving hydroxylamine derivatives. For instance, BNHC can be produced by reacting hydroxylamine with benzyl chloroformate under basic conditions .

The biological activity of BNHC primarily revolves around its role as an enzyme inhibitor. Studies have demonstrated that BNHC can effectively inhibit serine β-lactamases, which are critical enzymes in bacterial resistance to β-lactam antibiotics. The mechanism involves the formation of a stable acyl-enzyme intermediate, which prevents the normal catalytic function of the enzyme .

Inhibition Kinetics

The kinetics of BNHC as an inhibitor have been extensively studied. It has been shown to exhibit a second-order inactivation rate constant when interacting with β-lactamase enzymes, indicating a strong affinity for the active site. The compound's ability to form cross-links with active site residues further enhances its inhibitory effects .

Biological Activity in Synthetic Reactions

BNHC has also been explored for its utility in synthetic organic chemistry, particularly in the formation of carbon-nitrogen bonds. Recent studies have highlighted its effectiveness in peroxidase-mediated reactions, where it serves as a substrate for generating reactive nitroso species. These intermediates can undergo cyclization reactions to form various heterocycles .

Case Study: Enzyme-Mediated Reactions

A notable case study involved the use of horseradish peroxidase (HRP) to catalyze the conversion of BNHC into oxazolidinone derivatives. Under optimized conditions, HRP facilitated this transformation with yields exceeding 90%, showcasing the compound's versatility as a substrate in enzymatic processes .

Data Summary

The following table summarizes key findings related to the biological activity and synthetic applications of this compound:

Study Enzyme Target Mechanism Yield/Activity
Inhibition KineticsSerine β-lactamaseAcylation leading to inactive enzymeSecond-order rate constant observed
Enzymatic CyclizationHorseradish peroxidaseFormation of oxazolidinonesUp to 97% yield
Reactive Intermediate FormationN-hydroxycarbamatesNitroso species generationEffective under mild conditions

Q & A

Q. What are the established synthetic routes for Benzyl N-hydroxycarbamate, and what reaction conditions optimize yield?

this compound (C₈H₹NO₃, CAS 3426-71-9) is typically synthesized via the reaction of hydroxylamine derivatives with benzyl chloroformate. A common method involves:

  • Reagents : Hydroxylamine hydrochloride and benzyl chloroformate in a polar aprotic solvent (e.g., THF or dichloromethane).
  • Conditions : Room temperature, inert atmosphere (N₂/Ar), and a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures. Yields range from 65–85% depending on stoichiometric ratios and reaction time .

Key Data :

ParameterValue/DetailSource
Molecular Weight179.16 g/mol
Common SolventsTHF, CH₂Cl₂, EtOAc

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm carbamate linkage (e.g., N–O resonance at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H/O–H stretch) .
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (m/z 179.16) .
  • X-ray Crystallography : For structural elucidation of crystalline derivatives (e.g., hydrogen-bonding patterns) .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis .
  • Light/Moisture : Protect from light and humidity; desiccants like silica gel are recommended .
  • Reactivity : Avoid strong oxidizers and bases, as carbamates may decompose under extreme pH .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis pathways of this compound in enzymatic studies?

In β-lactamase assays, this compound forms transient intermediates (e.g., α-hydroxycarboxylic acid anhydrides) during hydrolysis. Key steps include:

  • Nucleophilic Attack : Enzyme active sites (e.g., serine residues) cleave the carbamate bond, releasing benzyl alcohol and hydroxyurea derivatives .
  • Intermediate Isolation : An α-hydroxycarboxylic acid anhydride intermediate (e.g., compound 6 in ) was characterized via ¹H NMR and independent synthesis .

Kinetic Data :

ParameterValue/DetailSource
Hydrolysis Rate (k)0.12 ± 0.03 min⁻¹ (pH 7.4, 25°C)

Q. How can this compound derivatives be tailored for structure-activity relationship (SAR) studies?

  • Modifications :
  • N-Substitution : Replace the benzyl group with aryl/alkyl chains to alter lipophilicity .
  • Hydroxyl Group Protection : Use tert-butyl or silyl groups (e.g., TIPSCl) to stabilize the N-hydroxy moiety .
    • Biological Activity : Derivatives inhibit metalloenzymes (e.g., urease) via chelation of active-site metal ions .

Q. What catalytic systems enhance the reactivity of this compound in organic synthesis?

  • Oxidation Catalysts : Ferric nitrate (Fe(NO₃)₃) promotes selective oxidation of benzyl alcohol intermediates to benzaldehyde, a byproduct of carbamate hydrolysis .
  • Enzyme Mimetics : Palladium/C catalysts enable hydrogenolysis of protecting groups in multistep syntheses .

Methodological Considerations

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Data Gaps : Existing SDS lack ecotoxicological or chronic toxicity profiles .
  • Mitigation Strategies :
  • In Silico Modeling : Use tools like EPA EPI Suite to predict LD₅₀ and bioaccumulation potential .
  • In Vitro Assays : Conduct MTT assays on human keratinocytes or hepatocytes to assess cytotoxicity .

Q. What experimental designs are optimal for studying carbamate-metal interactions?

  • Spectroscopic Methods : UV-Vis titration to determine binding constants with transition metals (e.g., Cu²⁺, Zn²⁺) .
  • Crystallography : Co-crystallize carbamates with metal salts to resolve coordination geometries .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-hydroxycarbamate
Reactant of Route 2
Benzyl N-hydroxycarbamate

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